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Overview
Description
It has a molecular formula of C12H25N5O3 and a molecular weight of 287.36 g/mol . This compound is known for its role as a metabolite and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-ARG-ILE-OH ACETATE SALT typically involves the coupling of L-arginine and L-isoleucine. This process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of H-ARG-ILE-OH ACETATE SALT may involve large-scale peptide synthesis techniques, which are optimized for high yield and purity. These methods often utilize automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
H-ARG-ILE-OH ACETATE SALT can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the dipeptide, while reduction may produce reduced forms of the compound .
Scientific Research Applications
H-ARG-ILE-OH ACETATE SALT has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Investigated for its role in cellular metabolism and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of H-ARG-ILE-OH ACETATE SALT involves its interaction with specific molecular targets and pathways. As an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This results in the relaxation of blood vessels and a reduction in blood pressure . Additionally, its antioxidative properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
H-Ile-Arg-OH acetate salt: Another dipeptide formed from L-isoleucine and L-arginine, known for its ACE inhibitory activity.
H-Arg-Ala-OH acetate salt: A dipeptide with similar properties, used in cardiovascular research.
Uniqueness
H-ARG-ILE-OH ACETATE SALT is unique due to its specific combination of L-arginine and L-isoleucine residues, which confer distinct biochemical properties. Its dual role as an ACE inhibitor and antioxidant makes it particularly valuable in hypertension and oxidative stress research .
Properties
IUPAC Name |
2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N5O3/c1-3-7(2)9(11(19)20)17-10(18)8(13)5-4-6-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLJIYOGHRGUIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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